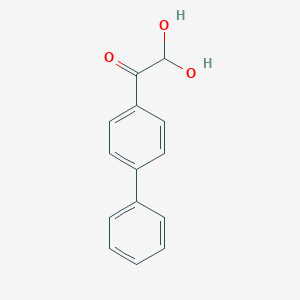

4-Biphenylglyoxal hydrate

Vue d'ensemble

Description

4-Biphenylglyoxal hydrate is a chemical compound with the molecular formula C14H12O3This compound has been shown to be active against rhinovirus and possesses anti-infective properties .

Méthodes De Préparation

The synthesis of 4-Biphenylglyoxal hydrate typically involves the reaction of biphenyl with glyoxal under controlled conditions. The reaction is usually carried out in an aqueous medium to facilitate the formation of the hydrate. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .

Analyse Des Réactions Chimiques

4-Biphenylglyoxal hydrate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the conversion of the glyoxal group to a carboxylic acid group.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The biphenyl moiety allows for various substitution reactions, where different functional groups can be introduced.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Biochemical Applications

a. Protein Modification and Labeling

4-Biphenylglyoxal hydrate is utilized as a specific reagent for modifying arginine residues in proteins. This modification is crucial for studying protein interactions and functions. It has been shown to effectively label proteins, allowing researchers to track changes in protein structure and function under different conditions .

b. Antimicrobial Agent

Research indicates that phenylglyoxal compounds, including this compound, exhibit antimicrobial properties. They have been evaluated for their potential as food additives to inhibit the growth of spoilage microorganisms, particularly anaerobic bacteria such as Clostridium botulinum. Studies have demonstrated that these compounds can delay germination and neurotoxin production in food matrices .

c. Cancer Research

The compound is being explored for its role in cancer research, particularly in the development of anti-citrulline probes for detecting citrullinated proteins associated with various cancers and autoimmune diseases. These probes can help identify biomarkers for early diagnosis and monitoring of disease progression .

Organic Synthesis

a. Synthesis of Complex Molecules

this compound serves as a valuable synthon in organic synthesis, particularly in the formation of complex molecules through reactions such as the Knoevenagel condensation. For instance, it can react with various substrates to yield pyrimidine derivatives and other cyclic compounds .

b. Photochemical Reactions

This compound has been utilized in photochemical reactions where it acts as an epoxidizing agent. It has been shown to react with olefins under light irradiation to form epoxides, which are important intermediates in organic synthesis .

Material Science

a. Polymer Chemistry

In polymer chemistry, this compound has been used to synthesize new copolymers with enhanced properties. For example, it can be reacted with amines to create quinoxaline-based polymers that exhibit unique thermal and mechanical properties .

b. Surface Modification

The compound is also investigated for its ability to modify surfaces of biomaterials, improving their biocompatibility and reducing thrombogenicity when used in vascular grafts and other medical devices .

Case Studies

Mécanisme D'action

The mechanism of action of 4-Biphenylglyoxal hydrate involves its interaction with glyoxal in viruses, leading to their destruction. The compound reacts with the glyoxal, disrupting the viral structure and preventing its replication. This mechanism is particularly effective against rhinovirus .

Comparaison Avec Des Composés Similaires

4-Biphenylglyoxal hydrate can be compared with other similar compounds such as:

Biphenyl-4-carboxaldehyde: Similar in structure but lacks the glyoxal group.

Biphenyl-4-methanol: Contains a hydroxyl group instead of the glyoxal group.

Biphenyl-4-acetic acid: Contains a carboxylic acid group instead of the glyoxal group.

The uniqueness of this compound lies in its glyoxal group, which imparts specific reactivity and biological activity not found in the other similar compounds .

Activité Biologique

4-Biphenylglyoxal hydrate, a derivative of phenylglyoxal, is a compound of significant interest due to its diverse biological activities. This article explores the biological effects, mechanisms of action, and potential applications of this compound based on recent research findings.

This compound is characterized by its dual functional groups: an aldehyde and a ketone. It typically exists as a colorless crystalline hydrate upon dissolution in water. The compound can revert to its anhydrous form upon heating, which is crucial for its applications in various biochemical assays.

Antimicrobial Properties

Research indicates that 4-biphenylglyoxal exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli , with a minimum inhibitory concentration (MIC) reported at 32 μg/cm³ . This activity is attributed to its ability to modify amino acids, particularly arginine, disrupting protein function and membrane integrity.

Genotoxic Effects

The genotoxic potential of phenylglyoxal derivatives has been documented in several studies. For instance, phenylglyoxal demonstrated a dose-dependent increase in mutation frequencies in mouse lymphoma cells, indicating its capacity to induce DNA damage . Furthermore, it was found to cause DNA single-strand breaks in Chinese hamster ovary cells, enhancing the mutagenic effects when co-treated with ascorbate and hydrogen peroxide .

Enzyme Inhibition

4-Biphenylglyoxal acts as an arginine-modifying agent, inhibiting various enzymes. Notably, it has been shown to inhibit the binding of glucocorticoids to their receptors by interacting with the steroid binding site . Additionally, it irreversibly inactivates D-amino-acid oxidase from Rhizopus gracilis, demonstrating its potential as a biochemical tool for studying enzyme activity .

The biological activities of 4-biphenylglyoxal can be attributed to several mechanisms:

- Protein Modification : The compound modifies arginine residues in proteins, altering their structure and function.

- DNA Interaction : It interacts with DNA, leading to strand breaks and mutations.

- Membrane Disruption : The antimicrobial effects are partly due to its ability to disrupt microbial membranes.

Study on Antimicrobial Activity

In a study assessing the antimicrobial properties of phenylglyoxal derivatives, 4-biphenylglyoxal was tested against various pathogens. The results indicated significant inhibition of bacterial growth, supporting its potential use as an antimicrobial agent in food preservation and therapeutic applications .

Genotoxicity Assessment

Another study evaluated the genotoxic effects of phenylglyoxal using the Ames test on Salmonella typhimurium. The findings revealed that 4-biphenylglyoxal induced mutations at concentrations that were significantly lower than those required for other known mutagens .

Tables and Data Summary

Propriétés

IUPAC Name |

2,2-dihydroxy-1-(4-phenylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYMAUICCMLWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10921398 | |

| Record name | 1-([1,1'-Biphenyl]-4-yl)-2,2-dihydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145-04-6 | |

| Record name | 1-[1,1′-Biphenyl]-4-yl-2,2-dihydroxyethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1145-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone, 2,2-dihydroxy-4'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-([1,1'-Biphenyl]-4-yl)-2,2-dihydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.